3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core, substituted with two piperidine moieties. The first piperidine is functionalized with a methylsulfonyl group, while the second is linked via a carbonyl group (Fig. 1).
Properties
IUPAC Name |
3-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S2/c1-28(25,26)21-9-2-12(3-10-21)16(23)20-7-4-13(5-8-20)22-17(24)15-14(18-19-22)6-11-27-15/h6,11-13H,2-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNYZIJYMIMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one (CAS Number: 2034380-67-9) represents a novel structure within the realm of medicinal chemistry. Its complex molecular architecture suggests potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.5 g/mol. The structural complexity includes piperidine and thieno-triazine moieties, which are known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₅O₄S₂ |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 2034380-67-9 |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, piperidine derivatives have shown significant activity against various bacterial strains. The synthesized derivatives from related studies demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. In related studies, piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, compounds with similar sulfonamide functionalities displayed strong AChE inhibition with IC50 values significantly lower than standard references . This suggests that the target compound may also exhibit similar enzyme inhibitory properties.
Antiviral Activity
Piperidine-based compounds have been explored for their antiviral activities, particularly against HIV. Certain derivatives exhibited potent inhibition of reverse transcriptase, indicating potential therapeutic applications in antiviral drug development . Given the structural similarities, it is plausible that our compound may share these antiviral properties.
The mechanisms by which these compounds exert their biological effects often involve interaction with specific enzymes or receptors. Molecular docking studies have revealed how piperidine derivatives can bind to active sites of target proteins, influencing their activity . Additionally, the presence of a methylsulfonyl group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound.
Case Studies
- Antimicrobial Evaluation : A study synthesized various piperidine derivatives and assessed their antimicrobial efficacy through in vitro tests against standard bacterial strains. The findings highlighted several compounds with promising antibacterial activity .
- Enzyme Inhibition Studies : Research focused on synthesizing piperidine derivatives to evaluate their AChE inhibition capabilities. The results indicated that modifications in the piperidine structure could lead to enhanced enzyme inhibition .
- Antiviral Research : Investigations into piperidine-linked aminopyrimidines showed significant improvements in activity against wild-type HIV-1 strains compared to existing therapies . This underscores the therapeutic potential of structurally related compounds.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features
Core Heterocycles
- Target Compound: Thieno[3,2-d][1,2,3]triazin-4(3H)-one.
- Analog 1 (): Shares the same triazinone core but substitutes the methylsulfonyl-piperidine with a 4-bromothiophene-2-carbonyl group.
- Analog 2 (, BK61243) : Replaces methylsulfonyl-piperidine with a 2-(methylsulfanyl)benzoyl group. The sulfanyl (S-methyl) group is less polar than sulfonyl, reducing solubility but improving lipophilicity .
- Analog 3 (, ML192) : Uses an oxadiazol-2(3H)-one core. Oxadiazole rings are more rigid and electron-deficient, influencing π-π stacking and receptor affinity .
Substituent Variations
Physicochemical and Pharmacokinetic Properties
- Bromine () : Increases molecular weight and may reduce metabolic clearance but risks toxicity .
Q & A
Q. What are the key synthetic routes for this compound, and what intermediates are critical for its preparation?
The synthesis involves multi-step reactions, including N-alkylation and acylation of piperidine derivatives. A typical route starts with the preparation of a piperidine-4-carbonyl intermediate, followed by methylsulfonylation to introduce the sulfonyl group. The thieno-triazinone core is then constructed via cyclization reactions using thiourea or analogous reagents under acidic catalysis (e.g., p-toluenesulfonic acid) . Critical intermediates include the piperidine-4-carbonyl precursor and the thiophene-fused triazinone scaffold.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Characterization relies on:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of the triazinone and piperidine rings.
- Mass spectrometry (GC-MS or LC-MS) for molecular ion verification and fragmentation pattern analysis.
- IR spectroscopy to identify carbonyl (C=O) and sulfonyl (S=O) functional groups . Data interpretation should cross-reference with synthetic intermediates to rule out byproducts.
Q. What primary biological activities have been reported for this compound?
While direct studies on this compound are limited, structurally related thieno-triazinones and piperidine sulfonamides exhibit:
- Kinase inhibition (e.g., targeting tyrosine kinases).
- Antimicrobial activity against Gram-positive bacteria.
- CNS modulation due to piperidine's ability to cross the blood-brain barrier .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell line differences) or stereochemical impurities . Mitigation strategies include:
- Chiral HPLC purification to isolate enantiomers.
- Dose-response validation across multiple models (e.g., in vitro vs. ex vivo).
- Computational docking to confirm target binding poses . For example, a compound with a methylsulfonyl group may show varied solubility in different media, affecting IC₅₀ values .
Q. What strategies optimize synthetic yield while minimizing byproduct formation?
Key optimizations:
- Temperature control : Lowering reaction temperatures during acylation steps reduces undesired side reactions.
- Catalyst screening : p-Toluenesulfonic acid improves cyclization efficiency compared to HCl .
- Protecting groups : Temporary protection of the piperidine nitrogen prevents unwanted nucleophilic attacks . A representative study achieved an 85% yield by optimizing stoichiometry of the thiourea coupling agent .
Q. How does the methylsulfonyl group influence pharmacokinetic properties?
The methylsulfonyl moiety enhances:
- Metabolic stability : Resistance to cytochrome P450 oxidation.
- Solubility : Polar sulfonyl group improves aqueous solubility, critical for bioavailability.
- Target affinity : Electrophilic sulfur may engage in hydrogen bonding with kinase active sites . Comparative studies with non-sulfonylated analogs show a 2–3-fold increase in plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
